molecular formula C19H23N3O3S3 B3016497 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1421450-14-7

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3016497
CAS No.: 1421450-14-7
M. Wt: 437.59
InChI Key: KMFRQLQIVVPYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydrothiazole ring. Key substituents include a cyclopropylsulfonyl group at the 5-position of the thiazolo-pyridine scaffold and a 1-(thiophen-2-yl)cyclopentanecarboxamide moiety at the 2-position. Structural elucidation of such compounds often employs X-ray crystallography or NMR, with tools like SHELX software historically aiding in refinement .

Properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S3/c23-17(19(8-1-2-9-19)16-4-3-11-26-16)21-18-20-14-7-10-22(12-15(14)27-18)28(24,25)13-5-6-13/h3-4,11,13H,1-2,5-10,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFRQLQIVVPYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. Its structural complexity allows for multiple interactions with biological targets, which is essential for its potential therapeutic applications.

Property Value
Molecular FormulaC15H18N4O2S
Molecular Weight342.41 g/mol
CAS NumberNot specified
Structural FeaturesThiazole ring, cyclopropyl sulfonamide group

Research indicates that compounds with similar structures may act through various mechanisms:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as an inhibitor of monoamine reuptake or modulating ion channels involved in neuronal signaling.
  • Enzyme Inhibition : It is believed to inhibit specific enzymes related to neurodegenerative processes, although the precise targets remain to be fully elucidated.

In Vitro Studies

In vitro studies have shown that thiazole derivatives exhibit significant biological activities such as:

  • Antiproliferative Effects : Compounds similar in structure have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
  • Neuroprotective Properties : Evidence suggests that these compounds may protect neuronal cells from damage in models of neurodegeneration.

Case Studies

  • DYRK1A Inhibition : A related compound was identified as a promising inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several malignancies. The compound showed effective inhibition in cellular assays using SH-SY5Y neuroblastoma cells and pre-B cells .
  • CRF Receptor Antagonism : Similar thiazole derivatives have been evaluated for their ability to antagonize corticotropin-releasing factor (CRF) receptors, which are crucial in stress response mechanisms. Certain compounds exhibited superior binding affinities compared to established antagonists like antalarmin .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thiazole ring and side chains significantly affect biological activity. For example:

  • The presence of specific substituents on the thiophene ring enhances binding affinity and biological efficacy.
  • Alterations in the cyclopropyl sulfonamide group can lead to improved pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, a structural and functional comparison is made with N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide (), which shares the thiazolo[5,4-c]pyridine core but differs in substituents.

Table 1: Structural and Molecular Comparison

Feature Target Compound Comparative Compound ()
Core Structure 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine
5-Position Substituent Cyclopropylsulfonyl (C3H5SO2) Isoxazole-5-carbonyl (C4H2NO2)
2-Position Substituent 1-(Thiophen-2-yl)cyclopentanecarboxamide (C10H11NOS) Cyclobutanecarboxamide (C4H7NO)
Molecular Formula Not explicitly provided (estimated C19H22N3O3S2) C15H16N4O3S
Molecular Weight ~420–440 g/mol (estimated) 332.4 g/mol

Key Differences and Implications

2-Position Substituent :

  • The 1-(thiophen-2-yl)cyclopentanecarboxamide in the target compound introduces a heteroaromatic thiophene ring, likely improving π-π stacking interactions in hydrophobic binding pockets. In contrast, the comparative compound’s cyclobutanecarboxamide offers a smaller, more rigid carbocyclic system, possibly favoring entropic gains in binding .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight and larger substituents suggest increased lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility. The comparative compound’s lower molecular weight (332.4 g/mol) may align with better pharmacokinetic profiles for CNS penetration .

Research Findings and Limitations

  • Synthetic Accessibility : The cyclopropylsulfonyl group in the target compound may pose synthetic challenges due to sulfonation steps, whereas the isoxazole-carbonyl group in the comparative compound is more straightforward to functionalize.
  • Biological Activity: While neither compound’s specific activity is detailed in the evidence, structural analogs of thiazolo-pyridine derivatives are frequently explored as kinase inhibitors or GPCR modulators. The thiophene moiety in the target compound may align with adenosine receptor targeting, whereas the isoxazole group could favor COX-2 inhibition.

Notes

Q & A

Q. What synthetic strategies are recommended for constructing the thiazolo[5,4-c]pyridine core in this compound?

The thiazolo[5,4-c]pyridine scaffold is typically synthesized via cyclization reactions. A validated approach involves reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride with a cyclohexylcarbamate intermediate in the presence of a base (e.g., triethylamine or DBU) to form the amide bond . Key steps include:

  • Protective group management : Use alkoxycarbonyl groups (e.g., 2-methylhexan-2-yl carbamate) to protect amine functionalities during coupling reactions .
  • Base selection : Optimal yields (>70%) are achieved with DBU or triethylamine due to their ability to deprotonate intermediates without side reactions .

Q. How should researchers characterize the stereochemistry and purity of intermediates during synthesis?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regio- and stereochemistry, particularly for cyclopentane and pyridine moieties. For example, 1H^1H-NMR signals at δ 3.8–4.2 ppm indicate sulfonyl group integration .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity (>95% required for pharmacological studies) .
  • Mass spectrometry : High-resolution MS (HRMS) should confirm molecular ions (e.g., [M+H]+^+) within 3 ppm error .

Q. What are the critical parameters for scaling up the synthesis of this compound?

  • Solvent choice : Acetonitrile is preferred for solubility and stability during large-scale reactions (e.g., 5–10 mmol) .
  • Temperature control : Maintain reflux conditions (80–100°C) for coupling steps to minimize side-product formation .
  • Workup protocols : Acid-base extraction (e.g., HCl/NaHCO3_3) efficiently isolates intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Metabolic stability assays : Test hepatic microsome stability (human/rat) to identify rapid degradation pathways. For example, sulfonyl groups may undergo cytochrome P450-mediated oxidation, reducing in vivo efficacy .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions; high binding (>95%) can limit bioavailability despite strong in vitro activity .
  • Pharmacokinetic modeling : Integrate in vitro permeability (Caco-2 assays) and clearance data to predict in vivo exposure .

Q. What methodologies are recommended to assess the compound’s selectivity against off-target kinases?

  • Kinase profiling panels : Use broad-spectrum panels (e.g., Eurofins KinaseProfiler™) at 1 μM concentration. Focus on kinases with structural similarities (e.g., MAPK, PI3K families) .
  • Crystallography : Co-crystallize the compound with target kinases to identify binding interactions (e.g., hydrogen bonding with hinge regions) and compare with off-targets .
  • Computational docking : Apply molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding affinities and guide structural modifications .

Q. How can researchers optimize the sulfonyl group’s stability under physiological conditions?

  • pH stability studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Sulfonamides degrade rapidly in acidic conditions (pH <3), necessitating prodrug strategies .
  • Isotope labeling : Use 35S^{35}S-labeled sulfonyl groups to track metabolic fate via scintillation counting .
  • Derivatization : Replace cyclopropylsulfonyl with trifluoromethanesulfonyl to enhance hydrolytic resistance .

Methodological Guidance for Contradictory Data

  • Reproducibility checks : Validate synthetic protocols across ≥3 independent batches to rule out operator-dependent variability .
  • Counter-screening : Test the compound against structurally related analogs to confirm activity is not an artifact of assay conditions .
  • Collaborative validation : Share samples with external labs for blinded retesting of key findings (e.g., kinase inhibition IC50_{50}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.